molecular formula C26H32N2O3 B2441882 1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one CAS No. 438486-74-9

1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one

Cat. No. B2441882
CAS RN: 438486-74-9
M. Wt: 420.553
InChI Key: KLSCSEZMCFQPFO-UHFFFAOYSA-N
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Description

The compound seems to contain a tetramethylpiperidine moiety . Tetramethylpiperidine is an organic compound of the amine class and is used in chemistry as a hindered base . It is a colorless liquid and has a “fishy”, amine-like odor .


Synthesis Analysis

Many routes for the synthesis of tetramethylpiperidine have been reported. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .


Molecular Structure Analysis

The molecular structure of tetramethylpiperidine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tetramethylpiperidine can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides and hydroxylamines via oxidation in the presence of oxone as an oxidant .


Physical And Chemical Properties Analysis

Tetramethylpiperidine has a clear liquid appearance, a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .

Mechanism of Action

Tetramethylpiperidine acts as a heat controller that can react with phenolic antioxidants incorporated in polymers . It is also commonly employed for the oxidation reaction of alcohols (primary/secondary) .

Safety and Hazards

Tetramethylpiperidine is labeled as dangerous with hazard statements H226, H301, H302, H314, H315, H319, H332, H335 .

Future Directions

Tetramethylpiperidine finds limited use per se, but its derivatives are a mainstay of hindered amine light stabilizers . It is the starting material for an even stronger base, lithium tetramethylpiperidide, and the radical species TEMPO .

properties

IUPAC Name

1-[4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3/c1-15(29)21-16(2)31-24-19-10-8-7-9-18(19)23-20(22(21)24)13-28(14-30-23)17-11-25(3,4)27-26(5,6)12-17/h7-10,17,27H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSCSEZMCFQPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C5CC(NC(C5)(C)C)(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one

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